N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide
Description
N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, a sulfamoylphenyl group at position 2, and a 5-nitrothiophene-2-carboxamide moiety at the para position of the phenyl ring. This structure combines sulfonamide and carboxamide pharmacophores, which are commonly associated with antibacterial and anticancer activities .
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O5S3/c1-2-12-17-18-15(27-12)19-28(24,25)10-5-3-9(4-6-10)16-14(21)11-7-8-13(26-11)20(22)23/h3-8H,2H2,1H3,(H,16,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWQKTVQYYQGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide
is a compound with a versatile thiadiazole ring that has been widely studied in medicinal chemistry. Here is an overview of its mechanism of action:
Target of Action
Thiadiazole-containing compounds are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring.
Mode of Action
It’s known that thiadiazole-containing compounds can cross cellular membranes and exert a broad spectrum of biological activities.
Biochemical Pathways
Thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models.
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom.
Result of Action
Numerous thiadiazole derivatives have been revealed to display anticancer activities in various in vitro and in vivo models.
Comparison with Similar Compounds
Structural Analogues in the Sulfonamide Class
Sulfamethizole (4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)
- Structural Differences :
- Activity :
| Compound | Thiadiazole Substituent | Phenyl Ring Substituent | Bioactivity |
|---|---|---|---|
| Target Compound | 5-Ethyl | 5-Nitrothiophene-2-carboxamide | Potential antibacterial |
| Sulfamethizole | 5-Methyl | Sulfonamide | Antibacterial (UTIs) |
Nitrothiophene Carboxamide Derivatives
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7, )
- Structural Differences :
- Replaces the sulfamoylphenyl group with a 4-phenylthiazole ring.
- Retains the 5-nitrothiophene-carboxamide moiety.
- Synthesis :
- Purity/Activity :
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
- Structural Differences :
- Features a 3,5-difluorophenyl-thiazole group instead of sulfamoylphenyl.
- Synthesis :
- Activity: Potent inhibition of bacterial enoyl-ACP reductase (FabI), a target in fatty acid biosynthesis .
Thiadiazole-Based Anticancer Agents
1,3,4-Thiadiazole Derivatives ()
- Structural Differences :
- Lack nitrothiophene-carboxamide; instead, incorporate hydrazine-carbothioamide or oxadiazole-thione groups.
- Activity :
- Synthesis :
| Compound | Core Structure | IC50 (HepG-2) | Synthesis Yield |
|---|---|---|---|
| Target Compound | Thiadiazole-carboxamide | N/A | N/A |
| Compound 7b () | Thiadiazole-hydrazine | 1.61 µg/mL | ~75% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
